molecular formula C9H11ClN2O3 B8026043 2-Butoxy-3-chloro-4-nitropyridine

2-Butoxy-3-chloro-4-nitropyridine

Cat. No.: B8026043
M. Wt: 230.65 g/mol
InChI Key: FXNBVJKBCHVBMR-UHFFFAOYSA-N
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Description

2-Butoxy-3-chloro-4-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a butoxy group at the second position, a chlorine atom at the third position, and a nitro group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-3-chloro-4-nitropyridine typically involves the nitration of 2-butoxy-3-chloropyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-3-chloro-4-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Butoxy-3-chloro-4-nitropyridine depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions can lead to the formation of reactive intermediates that interact with biological targets, such as enzymes and receptors, thereby exerting their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butoxy-3-chloro-4-nitropyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the butoxy and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-butoxy-3-chloro-4-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3/c1-2-3-6-15-9-8(10)7(12(13)14)4-5-11-9/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNBVJKBCHVBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC=CC(=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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